2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
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Overview
Description
2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole ring system substituted with a formyl group, a methyl group, and an acetamide moiety linked to a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Indole Core: Starting from a suitable precursor such as 2-methylindole, the formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.
Acetamide Formation: The formylated indole can then be reacted with an appropriate acylating agent to introduce the acetamide group.
Tetrahydrofuran Substitution: Finally, the tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HNO3/H2SO4 (nitration), Br2/FeBr3 (bromination)
Major Products
Oxidation: 2-(3-Carboxy-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
Reduction: 2-(3-Hydroxymethyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study indole-related biological pathways.
Medicine: Potential therapeutic applications due to its indole core, which is known for various pharmacological activities.
Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The formyl group may participate in hydrogen bonding or covalent interactions with biological macromolecules, while the indole ring can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: Lacks the formyl and acetamide groups.
3-Formylindole: Lacks the methyl and acetamide groups.
N-(Tetrahydro-furan-2-ylmethyl)-acetamide: Lacks the indole core.
Uniqueness
2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the formyl group, methyl group, and acetamide moiety linked to a tetrahydrofuran ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-15(11-20)14-6-2-3-7-16(14)19(12)10-17(21)18-9-13-5-4-8-22-13/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZDHLZBHMUBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3CCCO3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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